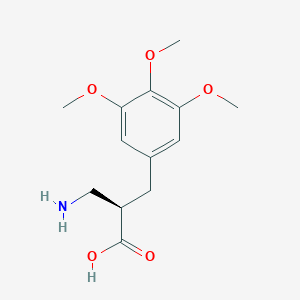
(R)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a 3,4,5-trimethoxybenzyl group attached to the α-carbon of the amino acid backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Protection and Functionalization: The amine group is protected, and the resulting compound undergoes further functionalization to introduce the amino acid moiety.
Deprotection and Purification: The protecting groups are removed, and the final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It is used in studies investigating the role of amino acid derivatives in biological systems, including enzyme-substrate interactions and metabolic pathways.
Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions and cellular signaling pathways.
Industrial Applications: It is utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A structurally related compound with similar methoxy groups but lacking the amino acid moiety.
3,4,5-Trimethoxybenzylamine: Another related compound with a similar benzyl group but different functional groups.
Uniqueness
®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid backbone and a 3,4,5-trimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and biological research.
Propiedades
Fórmula molecular |
C13H19NO5 |
|---|---|
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
(2R)-2-(aminomethyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-17-10-5-8(4-9(7-14)13(15)16)6-11(18-2)12(10)19-3/h5-6,9H,4,7,14H2,1-3H3,(H,15,16)/t9-/m1/s1 |
Clave InChI |
KLZXIQSSORMVEF-SECBINFHSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)C[C@H](CN)C(=O)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
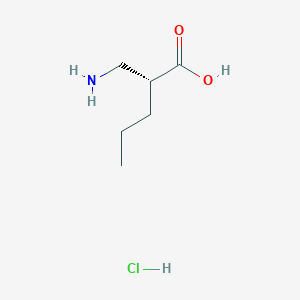
![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
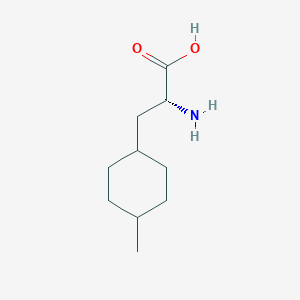
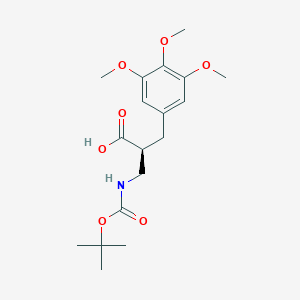
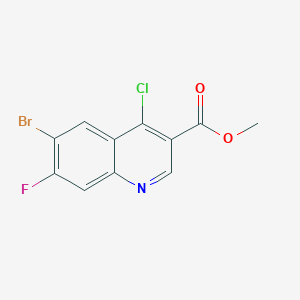
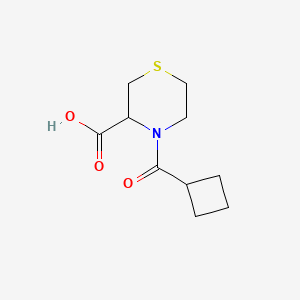
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)

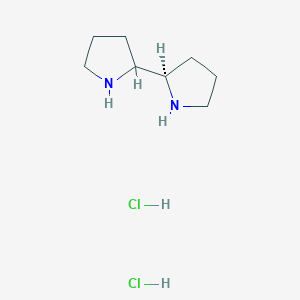
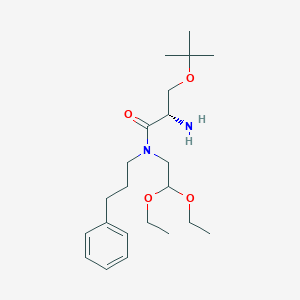

![7-Bromo-4-chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15221612.png)
![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
